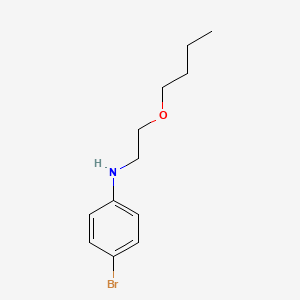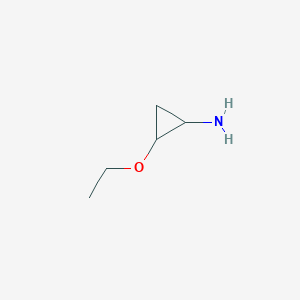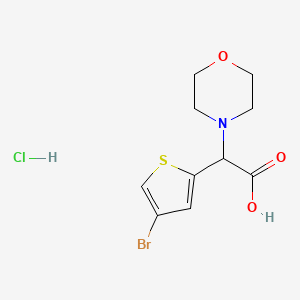
5-(3-Bromobenzoyl)-2-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(3-Bromobenzoyl)-2-chloropyridine” is a derivative of bromobenzoyl compounds. Bromobenzoyl compounds are typically used in laboratory settings and in the manufacture of other substances .
Synthesis Analysis
While specific synthesis methods for “5-(3-Bromobenzoyl)-2-chloropyridine” were not found, bromobenzoyl compounds are often synthesized using bromobenzoyl chloride .Aplicaciones Científicas De Investigación
-
Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides
- Application : This research describes a simple and convenient method for the preparation of fully acetylated and (3-bromo)benzoylated α-monosaccharides and disaccharides .
- Method : The method involves vigorous mechanical mixing of solid reactants on a high-speed shaker .
- Results : A variety of α-acylated sugars are prepared, including penta-O-acetyl-α-D-galactopyranose, penta-O-acetyl-α-D-glucopyranose, penta-O-acetyl-α-D-mannopyranose, octa-O-acetyl-α-lactose, penta-O-(3-bromo)benzoyl-α-D-galactopyranose, penta-O-(3-bromo)benzoyl-α-D-gluco-pyranose, penta-O-(3-bromo)benzoyl-α-D-mannopyranose, and octa-O-(3-bromo)benzoyl-α-lactose .
-
4-(3-Bromobenzoyl)quinoline
- Application : 4-(3-Bromobenzoyl)quinoline analogs have been synthesized for various applications, including the production of complex tetracyclic alkaloids and other biologically active compounds.
- Method : Specific methods of synthesis are not mentioned in the source.
- Results : The synthetic methods highlight the versatility of quinoline derivatives in organic chemistry.
- 3-Bromobenzoyl Chloride
- Application : 3-Bromobenzoyl chloride is a reagent used in organic synthesis. It’s often used as an acylating agent to introduce the 3-bromobenzoyl group into organic molecules .
- Method : The specific methods of application can vary depending on the reaction and the target molecule. Generally, it’s used in a reaction with a nucleophile, which attacks the carbonyl carbon of the 3-bromobenzoyl chloride, leading to the substitution of the chloride ion .
- Results : The results can vary widely depending on the specific reaction and the target molecule. In general, the outcome is the introduction of the 3-bromobenzoyl group into the target molecule .
- 3-Bromobenzoyl Chloride
- Application : 3-Bromobenzoyl chloride is a reagent used in organic synthesis. It’s often used as an acylating agent to introduce the 3-bromobenzoyl group into organic molecules .
- Method : The specific methods of application can vary depending on the reaction and the target molecule. Generally, it’s used in a reaction with a nucleophile, which attacks the carbonyl carbon of the 3-bromobenzoyl chloride, leading to the substitution of the chloride ion .
- Results : The results can vary widely depending on the specific reaction and the target molecule. In general, the outcome is the introduction of the 3-bromobenzoyl group into the target molecule .
Safety And Hazards
Propiedades
IUPAC Name |
(3-bromophenyl)-(6-chloropyridin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClNO/c13-10-3-1-2-8(6-10)12(16)9-4-5-11(14)15-7-9/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGVBAVHXNRWAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CN=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromobenzoyl)-2-chloropyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(3-Bromophenyl)methoxy]oxane](/img/structure/B1373625.png)
![5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B1373629.png)





